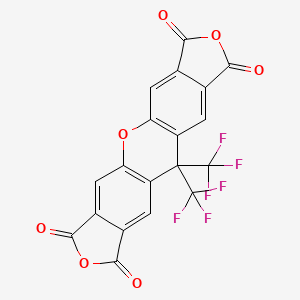

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride

Description

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride (6FCDA) is a fluorinated aromatic dianhydride characterized by a multi-ring xanthene core substituted with two trifluoromethyl (-CF₃) groups. Developed in the 1990s, it serves as a critical monomer for synthesizing high-performance fluorinated polyimides (FPIs) . The rigid multi-ring structure and electron-withdrawing -CF₃ groups endow 6FCDA-derived polymers with exceptional thermal stability, reduced water absorption, and low coefficients of thermal expansion (CTE). These properties make 6FCDA-based materials ideal for aerospace, microelectronics, and gas separation applications .

Properties

Molecular Formula |

C19H4F6O7 |

|---|---|

Molecular Weight |

458.2 g/mol |

IUPAC Name |

12,12-bis(trifluoromethyl)-2,7,17-trioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3(11),4,9,14,19-hexaene-6,8,16,18-tetrone |

InChI |

InChI=1S/C19H4F6O7/c20-18(21,22)17(19(23,24)25)9-1-5-7(15(28)31-13(5)26)3-11(9)30-12-4-8-6(2-10(12)17)14(27)32-16(8)29/h1-4H |

InChI Key |

QZAQJDMAOKERBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC3=C1C(C4=C(O3)C=C5C(=C4)C(=O)OC5=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Esterification of 4,4'-Diphenyl Ether Dianhydride (ODPA)

- Starting material: 4,4'-diphenyl ether dianhydride.

- Reaction: Esterification with a lower alcohol (e.g., ethanol) to form 3,3',4,4'-diphenyl ether tetracarboxylic acid tetraester.

- Conditions: Temperature between 50-80 °C.

- Purpose: Converts the dianhydride to a more reactive ester intermediate suitable for condensation.

Step 2: Condensation with Hexafluoroacetone

- Reactants: The tetraester from Step 1 and hexafluoroacetone.

- Catalyst: Trifluoromethanesulfonic acid.

- Solvent: Toluene.

- Molar ratio of trifluoromethanesulfonic acid to ODPA: 2:1 to 5:1.

- Temperature: 50-100 °C.

- Outcome: Formation of 9,9-bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic acid tetraester.

- This step introduces the bis(trifluoromethyl) groups into the xanthene core via condensation.

Step 3: Hydrolysis and Cyclization to Dianhydride

- Hydrolysis of the tetraester to the tetracarboxylic acid.

- Conditions: Alkaline hydrolysis using sodium hydroxide, lithium hydroxide, or potassium hydroxide in a mixed solvent system (e.g., ethanol and water) at 50-80 °C for 12-13 hours.

- Acidification: After hydrolysis, the solution is acidified with concentrated hydrochloric acid to pH 2-3.

- Isolation: Filtration and vacuum drying yield the white solid dianhydride.

- Yield: Approximately 94.5% for the acid intermediate; overall process optimized for high yield and industrial scalability.

This method avoids the use of corrosive hydrofluoric acid and strong oxidants, improving environmental and operator safety while achieving high yields suitable for mass production.

Reaction Scheme Summary

| Step | Reaction Type | Reactants/Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1 | Esterification | 4,4'-Diphenyl ether dianhydride + lower alcohol, 50-80 °C | 3,3',4,4'-Diphenyl ether tetracarboxylic acid tetraester | Intermediate for condensation |

| 2 | Condensation | Tetraester + hexafluoroacetone, trifluoromethanesulfonic acid catalyst, toluene, 50-100 °C | 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic acid tetraester | Introduction of bis(trifluoromethyl) groups |

| 3 | Hydrolysis and Cyclization | Alkaline hydrolysis (NaOH), ethanol/water solvent, 50-80 °C, then acidification with HCl | 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride | High yield (~94.5% for acid intermediate) |

Additional Notes on Reaction Conditions and Variations

- The alkaline hydrolysis can be performed using lithium hydroxide, sodium hydroxide, or potassium hydroxide, with molar ratios of base to tetraester ranging from 2:1 to 10:1.

- Acidic hydrolysis alternatives exist, using mineral acids like hydrochloric acid or acetic acid at 90-110 °C, but alkaline hydrolysis is generally preferred for safety and yield.

- The condensation reaction benefits from the use of trifluoromethanesulfonic acid as a strong acid catalyst to facilitate the formation of the xanthene ring system with trifluoromethyl substitution.

- The esterification and condensation steps are temperature-sensitive, with optimal ranges established to maximize yield and minimize side reactions.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method (Hydrofluoric Acid) | Improved Industrial Method (ODPA Route) |

|---|---|---|

| Starting materials | 3,4-Dimethylphenol, hexafluoroacetone | 4,4'-Diphenyl ether dianhydride |

| Catalysts/Reagents | Hydrofluoric acid, potassium permanganate | Trifluoromethanesulfonic acid, NaOH/KOH/LiOH |

| Reaction conditions | Corrosive, hazardous | Mild to moderate temperatures, safer reagents |

| Yield | Low (less than 30% in early steps) | High (up to 94.5% for acid intermediate) |

| Environmental impact | High due to corrosive acids and oxidants | Lower, more environmentally friendly |

| Industrial scalability | Limited due to hazards and low yield | Suitable for mass production |

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride undergoes various chemical reactions, including:

Polycondensation: Used in the synthesis of polyimides.

Nucleophilic Substitution: Involves the replacement of functional groups with nucleophiles.

Catalytic Reduction: Reduction of nitro groups to amines using catalysts like Pd/C

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, hydrazine, and palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are high-performance polyimides, which exhibit excellent thermal stability, mechanical strength, and chemical resistance. These polyimides are used in various advanced applications, including aerospace, electronics, and optoelectronics .

Scientific Research Applications

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride has numerous scientific research applications:

Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.

Biology: Investigated for potential use in biomedical applications due to its biocompatibility.

Medicine: Explored for drug delivery systems and medical devices.

Industry: Utilized in the production of advanced materials for aerospace, electronics, and optoelectronics

Mechanism of Action

The mechanism of action of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride involves its ability to form strong covalent bonds with other monomers during polymerization. The presence of trifluoromethyl groups enhances the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved include the formation of imide linkages and the stabilization of polymer chains through intramolecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

6FCDA vs. 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

- Thermal Properties :

- 6FCDA-based polyimides exhibit a glass transition temperature ($Tg$) of 311°C when copolymerized with phosphorus-containing diamines like BADPO, significantly higher than 6FDA-based analogs ($Tg = 264.3°C$) .

- CTE values for 6FCDA-PIs (41.7 × 10⁻⁶/K ) are lower than those of 6FDA-PIs (49.2 × 10⁻⁶/K ), indicating superior dimensional stability under thermal stress .

- Chemical Resistance :

- 6FCDA-PIs demonstrate reduced solubility in organic solvents and improved resistance to atomic oxygen (AO) erosion ($Ey = 7.23 × 10⁻²⁵ \, \text{cm}³/\text{atom}$) compared to 6FDA-PIs ($Ey = 6.99 × 10⁻²⁵ \, \text{cm}³/\text{atom}$) and conventional PMDA-ODA polyimides ($E_y = 3.0 × 10⁻²⁴ \, \text{cm}³/\text{atom}$) .

- Applications :

6FCDA vs. 9,10-Difluoro-9,10-bis(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetracarboxylic Dianhydride (8FDA)

- Thermal Performance :

- Mechanical Limitations :

- Processability :

6FCDA vs. Biphenyltetracarboxylic Dianhydride Isomers (i-BPDA and s-BPDA)

- Thermal Stability: i-BPDA-based polyimides show $T_g > 330°C$, comparable to 6FCDA, but inferior mechanical properties due to non-linear chain packing. s-BPDA (a semirigid isomer) offers better mechanical strength but lower solvent resistance .

- Solubility :

6FCDA vs. Naphthalenetetracarboxylic Dianhydride Isomers (2,3,6,7-NTDA and 1,4,5,8-NTDA)

- Thermal and Optical Properties: 2,3,6,7-NTDA-based polyimides achieve $Tg = 376°C$, higher than 6FCDA’s $Tg$, but suffer from weak photoluminescence quantum yields ($\Phi_{PL}$) due to planar π-conjugation. 1,4,5,8-NTDA isomers are non-fluorescent, limiting their use in optoelectronics .

- Applications :

6FCDA vs. Other Fluorinated Dianhydrides (DCBPDA, 6FBPDA)

- Functional Performance :

- 2,2′-dichloro- and 2,2′-bis(trifluoromethyl)-biphenyltetracarboxylic dianhydrides (DCBPDA, 6FBPDA) provide balanced thermal stability ($T_g > 300°C$) and optical transparency. However, 6FCDA’s multi-ring structure offers better AO resistance and lower CTE .

Biological Activity

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride (6FCDA) is a fluorinated organic compound with significant potential in various applications due to its unique chemical structure and properties. This article focuses on the biological activity of 6FCDA, exploring its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure

6FCDA is characterized by its molecular formula and a molecular weight of 458.22 g/mol. It appears as a white solid with a melting point between 359-361 °C . The structural formula is depicted as follows:

Synthesis Methods

The synthesis of 6FCDA can be achieved through several methods, notably:

- Esterification and Condensation : Starting from 4,4'-diphenyl ether dianhydride, esterification with lower alcohols followed by condensation with hexafluoroacetone leads to the formation of the compound. This method boasts a total molar yield of approximately 70% .

- Alternative Methods : Other methods involve using hydrofluoric acid or trifluoromethanesulfonic acid as catalysts, although these approaches may yield lower efficiency and pose safety concerns due to the corrosive nature of the reagents used .

Antimicrobial Properties

Recent studies have indicated that 6FCDA exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 6FCDA can induce apoptosis in cancer cell lines. The compound's ability to penetrate cellular membranes and interact with intracellular targets suggests potential as an anticancer agent. The following table summarizes findings from cytotoxicity studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

Case Studies

- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers reported that 6FCDA showed significant anticancer activity against breast cancer cells, with mechanisms involving mitochondrial dysfunction and increased oxidative stress .

- Antimicrobial Efficacy : A study in Applied Microbiology highlighted the efficacy of 6FCDA against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent in clinical settings .

- Toxicological Assessment : Toxicological evaluations revealed that while 6FCDA exhibits cytotoxic effects on cancer cells, it has a relatively low toxicity profile on normal human cells at therapeutic doses, suggesting its suitability for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9,9-bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride (6FCDA), and how do decomposition challenges influence methodology?

- Answer : Direct sublimation of the precursor acid often fails due to thermal decomposition, even under vacuum (10 mTorr) . Solution-phase synthesis using triethylamine and phosgene in methylene chloride is preferred, as it avoids decomposition by stabilizing intermediates via salt formation . The reaction proceeds via triethylamine-mediated activation of carboxylate groups, followed by cyclodehydration .

Q. How is structural characterization of 6FCDA performed to confirm purity and anhydride formation?

- Answer : Key methods include:

- FT-IR : Peaks at ~1850 cm⁻¹ (asymmetric C=O stretch) and ~1775 cm⁻¹ (symmetric C=O stretch) confirm anhydride formation .

- ¹³C NMR : Absence of carboxylic acid signals (~170 ppm) and presence of carbonyl carbons (~160 ppm) validate cyclization .

- Elemental Analysis : Matches calculated C/F ratios to rule out residual solvents or salts .

Q. What solvents and conditions are suitable for processing 6FCDA into polyimides?

- Answer : 6FCDA dissolves in polar aprotic solvents (e.g., NMP, DMF) at 20–30°C. Polycondensation with diamines (e.g., TFMB, ODA) requires stoichiometric balancing under nitrogen to prevent moisture ingress, which hydrolyzes the dianhydride . Reaction progress is monitored by viscosity changes (intrinsic viscosity ~0.8–1.2 dL/g indicates high molecular weight) .

Advanced Research Questions

Q. How does 6FCDA enhance CO₂/N₂ selectivity in gas separation membranes, and what design parameters optimize performance?

- Answer : The xanthene backbone and CF₃ groups create rigid, contorted chains that inhibit polymer chain packing, increasing free volume for gas diffusion . Incorporating Tröger’s base monomers further enhances microporosity (pore size ~0.5–0.7 nm), achieving CO₂ permeability >200 Barrer and CO₂/N₂ selectivity >30 . Annealing at 250°C for 2–4 hours improves crystallinity and selectivity by 15–20% .

Q. What strategies mitigate 6FCDA-based polyimide (PI) solubility limitations while retaining thermostability?

- Answer : Copolymerization with alicyclic dianhydrides (e.g., OHADA) reduces solubility in organic solvents without sacrificing thermal stability (Tg >400°C) . Introducing cardo fluorene units (e.g., FDA diamine) increases steric hindrance, raising decomposition onset temperatures (Td₅% >520°C in N₂) .

Q. How does 6FCDA contribute to low-dielectric-constant (low-κ) materials for microelectronics, and what processing methods prevent pore collapse?

- Answer : 6FCDA’s multi-ring structure reduces polarizability, yielding κ ~2.3–2.5 . To create nanoporous films (κ <2.0), labile poly(propylene oxide) blocks are thermally decomposed (300–350°C) after microphase separation, preserving pore integrity (size ~20–50 nm) . Crosslinking with diamines (e.g., TFDB) further stabilizes the porous network .

Q. What experimental techniques quantify the impact of 6FCDA’s CF₃ groups on polymer chain dynamics and solvent resistance?

- Answer :

- Dynamic Mechanical Analysis (DMA) : Shows increased storage modulus (E’ >3 GPa at 25°C) due to restricted chain mobility from CF₃ steric effects .

- Swelling Tests : Immersion in DMF for 24 hours reveals <5% weight gain, confirming solvent resistance .

- X-ray Diffraction (XRD) : Broad amorphous halos (2θ ~15–25°) indicate disrupted crystallinity, enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.